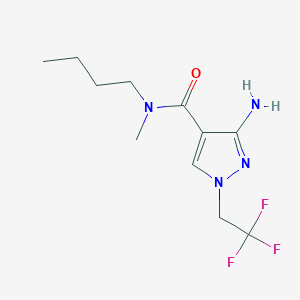
3-Amino-N-butyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Amino-N-butyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C11H17F3N4O and its molecular weight is 278.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Amino-N-butyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the pyrazole class of compounds, which are widely studied for their diverse pharmacological properties.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The synthesis route often includes the introduction of the trifluoroethyl group and subsequent functionalization to achieve the desired carboxamide structure.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications. Key findings include:
- Antiproliferative Activity : Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazole have shown effectiveness against breast, colon, and lung cancer cell lines, with specific compounds demonstrating IC50 values in the low micromolar range .
- Mechanism of Action : The mechanism underlying the biological activity often involves interaction with specific molecular targets such as enzymes or receptors. For example, some studies suggest that these compounds may inhibit key metabolic pathways or induce apoptosis in cancer cells .
Case Studies
- Anticancer Studies : A study evaluated the antiproliferative effects of a series of pyrazole derivatives against human cancer cell lines. The results indicated that modifications in the pyrazole ring significantly influenced activity, with certain substitutions leading to enhanced potency .
- In Vivo Efficacy : In animal models, compounds structurally related to this compound were tested for their efficacy in inhibiting tumor growth. Results showed promising outcomes, suggesting potential for further development as anticancer agents .
Research Findings
| Study | Findings | IC50 Values |
|---|---|---|
| Study 1 | Evaluated antiproliferative activity against breast cancer cells | 0.064 μM |
| Study 2 | Assessed metabolic stability and solubility | Moderate stability; solubility 5.2–14 μM |
| Study 3 | Investigated mechanism involving PfATP4 inhibition | EC50 0.010 μM |
Properties
Molecular Formula |
C11H17F3N4O |
|---|---|
Molecular Weight |
278.27 g/mol |
IUPAC Name |
3-amino-N-butyl-N-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C11H17F3N4O/c1-3-4-5-17(2)10(19)8-6-18(16-9(8)15)7-11(12,13)14/h6H,3-5,7H2,1-2H3,(H2,15,16) |
InChI Key |
HYTVIAKPHLTKNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)C1=CN(N=C1N)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















